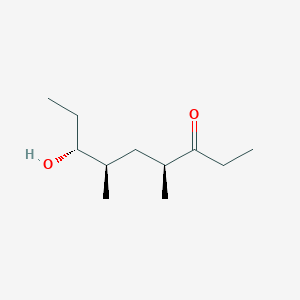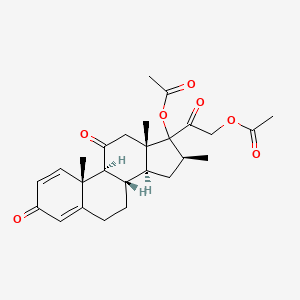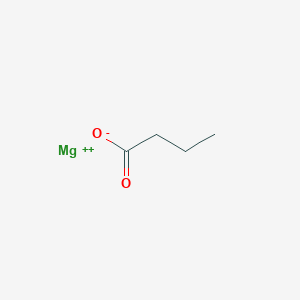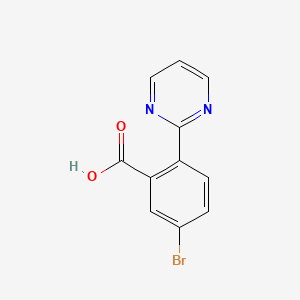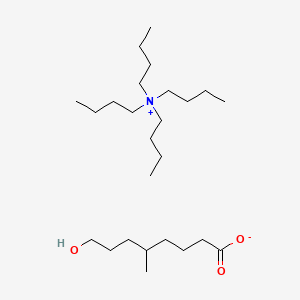
Tetrabutylammonium 8-Hydroxy-5-methyloctanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrabutylammonium 8-Hydroxy-5-methyloctanoate: is a chemical compound that serves as an intermediate in the synthesis of various other compounds. It is often used in the preparation of 1,2-Cyclohexanedicarboxylic Acid Mono 4-Methyl-7-carboxy-heptyl Ester-d8, which is a labeled version of a possible metabolite of di(isononyl)cyclohexane-1,2-dicarboxylate (DINCH) monoester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrabutylammonium 8-Hydroxy-5-methyloctanoate typically involves the reaction of 8-Hydroxy-5-methyloctanoic acid with tetrabutylammonium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:
Temperature: The reaction is usually conducted at room temperature.
Solvent: Common solvents used include methanol or ethanol.
Reaction Time: The reaction is allowed to proceed for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. The process may include:
Continuous Stirred Tank Reactors (CSTR): To maintain consistent reaction conditions.
Purification Steps: Such as recrystallization or chromatography to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
Tetrabutylammonium 8-Hydroxy-5-methyloctanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted octanoates.
Scientific Research Applications
Tetrabutylammonium 8-Hydroxy-5-methyloctanoate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tetrabutylammonium 8-Hydroxy-5-methyloctanoate involves its interaction with specific molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing various biochemical pathways. The tetrabutylammonium cation may also play a role in stabilizing the compound and facilitating its transport across cell membranes.
Comparison with Similar Compounds
Similar Compounds
Tetrabutylammonium 8-Hydroxy-5-methyloctanoate: Similar in structure and function.
This compound: Another related compound with similar properties.
Uniqueness
This compound is unique due to its specific combination of the tetrabutylammonium cation and the 8-Hydroxy-5-methyloctanoate anion. This combination imparts distinct chemical and physical properties, making it valuable in various applications.
Properties
Molecular Formula |
C25H53NO3 |
|---|---|
Molecular Weight |
415.7 g/mol |
IUPAC Name |
8-hydroxy-5-methyloctanoate;tetrabutylazanium |
InChI |
InChI=1S/C16H36N.C9H18O3/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-8(5-3-7-10)4-2-6-9(11)12/h5-16H2,1-4H3;8,10H,2-7H2,1H3,(H,11,12)/q+1;/p-1 |
InChI Key |
HMUORIJPGCVHRE-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.CC(CCCC(=O)[O-])CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


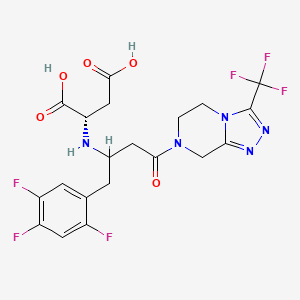
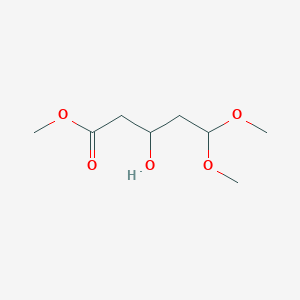
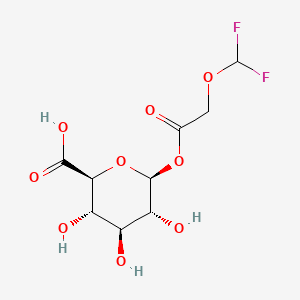
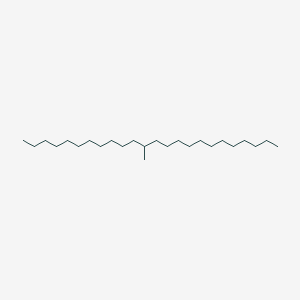
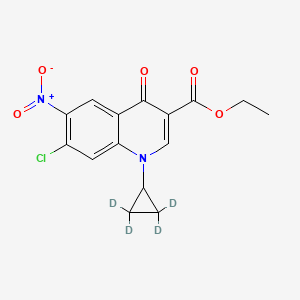
![2-[4-(Pyridin-4-ylamino)-1,8-naphthyridin-2-yl]benzonitrile](/img/structure/B13849711.png)
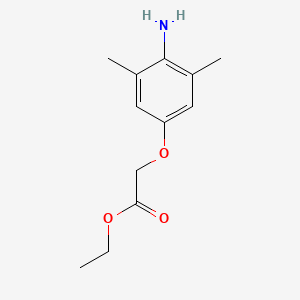
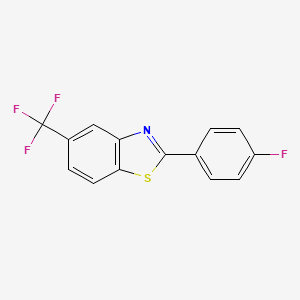
![N-[6-(Bis(4-methoxyphenyl)(phenyl)methoxy)-5-(hydroxymethyl)hexyl] Biotinamide](/img/structure/B13849742.png)
![3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one;methyl (3R,6S)-3,4,5-triacetyloxy-6-methyloxane-2-carboxylate](/img/structure/B13849744.png)
